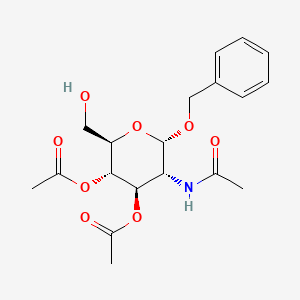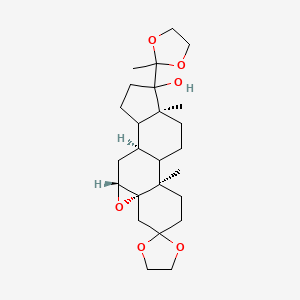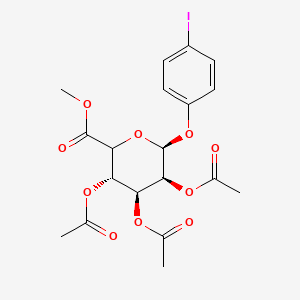
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside and related derivatives typically involves multiple steps, including methylation, benzoylation, p-toluenesulfonylation, and glycosylation. These processes result in the formation of complex structures, showcasing the intricate methodologies employed in carbohydrate synthesis. For example, Matta, Vig, and Abbas (1984) described a detailed synthesis route starting from benzylidene derivatives, leading to disaccharide derivatives through a series of selective reactions (Matta, Vig, & Abbas, 1984).
科学的研究の応用
Synthesis and Derivatives
Synthesis of Chitobiose Derivatives : Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside, closely related to your compound of interest, is used in the synthesis of disaccharides like chitobiose derivatives. The process involves condensation, purification, and hydrogenolysis of benzyl substituents (Warren & Jeanloz, 1977).
Convenient Synthesis Route : A convenient method for synthesizing Benzyl 2-acetamido-2-deoxy-alpha-D-gulopyranoside, a derivative, involves benzoylation, hydrolysis, and mesylation, demonstrating the compound's versatility in chemical transformations (Parquet & Sinaÿ, 1971).
Synthesis of Complex Oligosaccharides : The compound is instrumental in synthesizing complex oligosaccharides, which are crucial for understanding biological processes and developing new therapeutics. This includes the synthesis of N-acetylmaltosamine and derivatives of 2-acetamido-2-deoxy-D-glucosyl residues (Nassr, 1979).
Development of Glycosylated Compounds : Research shows the use of benzyl 2-acetamido derivatives in the development of glycosylated compounds. This is significant for the study of carbohydrates in biological systems and potential therapeutic applications (Shaban & Jeanloz, 1971).
Pharmaceutical Intermediate Synthesis : The compound serves as a key intermediate in synthesizing pharmaceutical compounds, such as uridine diphosphate derivatives, which are vital in drug development and biochemical research (Thomas, Abbas & Matta, 1988).
Synthesis of Lipid Intermediates : It is also used in synthesizing lipid intermediates, indicating its role in studying and developing lipid-based biological molecules, which are crucial for various biological functions (Warren et al., 1984).
作用機序
Target of Action
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside primarily targets glycosyltransferase enzymes . These enzymes are responsible for the incorporation of glucosamine into O-glycans, which are carbohydrates that play crucial roles in various biological processes, including protein folding and stability, cell adhesion, and signal transduction .
Mode of Action
This compound acts as an inhibitor of glycosyltransferase enzymes . By binding to these enzymes, it prevents them from incorporating glucosamine into O-glycans . This disruption in the glycosylation process can lead to changes in the structure and function of glycoproteins, which can have significant effects on cellular processes .
Biochemical Pathways
The inhibition of glycosyltransferase enzymes by Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside affects the O-glycosylation pathway . This pathway is involved in the post-translational modification of proteins, where carbohydrate moieties are added to specific amino acids in proteins . Disruption of this pathway can affect protein structure and function, impacting various downstream cellular processes .
Pharmacokinetics
It is known to be soluble in methanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of glycosyltransferase enzymes by Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside leads to a suppression of mucin biosynthesis and the inhibition of MUC1 expression in the breast cancer cell line MDF-7 . Mucins are a type of glycoprotein that play a role in cell signaling and protection, and MUC1 is often overexpressed in cancer cells . Therefore, the inhibition of MUC1 expression could potentially have anti-cancer effects .
特性
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHNTCYTVQANIZ-NNIGNNQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)



![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)




![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)